Ethyl (2E,4E)-6-methyl-2,4-heptadienoate
Description
Ethyl (2E,4E)-6-methyl-2,4-heptadienoate is an α,β-unsaturated ester characterized by a conjugated diene system (2E,4E) and a methyl substituent at the 6-position of the heptadienoate chain. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. The compound’s structure confers reactivity typical of conjugated dienes, such as participation in Diels-Alder reactions, while the ester group enables hydrolysis or nucleophilic substitution.
Properties
CAS No. |
10236-06-3 |
|---|---|
Molecular Formula |
C21H26N3O2.CH3O4S |
Synonyms |
6-Methyl-2,4-heptadienoic acid ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl (2E,4E)-6-methyl-2,4-heptadienoate with structurally related compounds, focusing on substituent effects, spectroscopic properties, and reactivity.
Ethyl (2E,4E)-2,4-dimethyl-2,4-heptadienoate
- Structural Difference : Methyl groups at positions 2 and 4 instead of 6.
- Impact :
- Applications: Forms organometallic complexes (e.g., iron complex 137), suggesting utility in catalysis .
Ethyl (2E,4E)-6-oxo-2,4-heptadienoate
- Structural Difference : Oxo group at position 6 instead of methyl.
- Impact :
- Reactivity : Prone to nucleophilic attacks at the carbonyl, enabling transformations like aldol condensations .
Ethyl (2E,4E)-6-hydroxy-3-methylhepta-2,4-dienoate
- Structural Difference : Hydroxyl at position 6 and additional methyl at position 3.
- Impact: Hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents. Synthesis: Produced via NaBH₄ reduction of a ketone precursor .
(2E)-6-Methyl-2,6-heptadienyl 3-methylbutanoate
- Structural Difference: Double bonds at positions 2 and 6 (vs. 2 and 4) and a bulkier 3-methylbutanoate ester.
- Impact :
- Applications : Likely used in fragrances due to branched ester structure .
(2E,4E)-6-Methyl-2,4-heptadien-1-ol
- Structural Difference : Alcohol (-OH) at position 1 instead of an ethyl ester.
- Impact :
- Reactivity : Susceptible to oxidation to aldehydes or ketones .
Comparative Data Table
Key Research Findings
- Synthetic Methods: Ethyl (2E,4E)-6-oxo-2,4-heptadienoate is synthesized via Rh-catalyzed intermolecular addition with high regioselectivity (19:1) . Ethyl (2E,4E)-6-hydroxy-3-methylhepta-2,4-dienoate is obtained in 99% yield via NaBH₄ reduction .
- Spectroscopic Trends :
- Reactivity Insights :
- Brominated derivatives (e.g., 6-bromo) enable further functionalization via cross-coupling reactions .
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